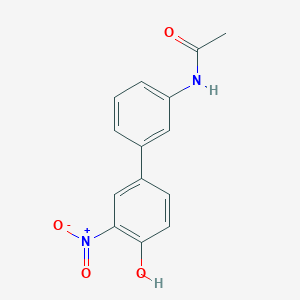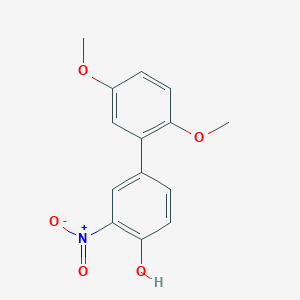
4-(3,5-Dimethoxyphenyl)-2-nitrophenol, 95%
Übersicht
Beschreibung
4-(3,5-Dimethoxyphenyl)-2-nitrophenol, 95% (4-DNP) is an organic compound commonly used in research laboratories as a reagent for the synthesis of various compounds. It is a colorless solid that is soluble in organic solvents, such as benzene, ethyl acetate, and ether. 4-DNP is a versatile reagent that can be used in a variety of applications, including in the synthesis of drug precursors, in the preparation of heterocyclic compounds, and in the production of dyes. In addition, 4-DNP has been studied for its potential use as a therapeutic agent in the treatment of certain diseases.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dimethoxyphenyl)-2-nitrophenol, 95% has been used in a wide range of scientific research applications, including in the synthesis of drug precursors, in the preparation of heterocyclic compounds, and in the production of dyes. It has also been studied for its potential use as an antioxidant and as an anti-inflammatory agent. In addition, 4-(3,5-Dimethoxyphenyl)-2-nitrophenol, 95% has been used in the synthesis of polymers and in the production of polymeric materials for various applications, such as for drug delivery systems.
Wirkmechanismus
The mechanism of action of 4-(3,5-Dimethoxyphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the compound acts as a reducing agent, which can reduce the oxidation of various compounds. In addition, 4-(3,5-Dimethoxyphenyl)-2-nitrophenol, 95% can act as an antioxidant, which can protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dimethoxyphenyl)-2-nitrophenol, 95% have not been extensively studied. However, it has been shown to reduce the oxidation of proteins and lipids, and to inhibit the production of reactive oxygen species. In addition, 4-(3,5-Dimethoxyphenyl)-2-nitrophenol, 95% has been shown to reduce inflammation, and to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3,5-Dimethoxyphenyl)-2-nitrophenol, 95% in the laboratory has several advantages. It is a relatively inexpensive reagent, and it is readily available. In addition, it is soluble in organic solvents, which makes it easy to use in a variety of reactions. However, there are some limitations to the use of 4-(3,5-Dimethoxyphenyl)-2-nitrophenol, 95%. It is not very stable, and it can be easily oxidized. In addition, it can produce toxic byproducts, which can be hazardous to human health.
Zukünftige Richtungen
The potential applications of 4-(3,5-Dimethoxyphenyl)-2-nitrophenol, 95% are numerous and varied. Further research is needed to better understand the biochemical and physiological effects of the compound, and to develop new uses for it. Potential future directions include the development of new methods for synthesizing 4-(3,5-Dimethoxyphenyl)-2-nitrophenol, 95%, the use of 4-(3,5-Dimethoxyphenyl)-2-nitrophenol, 95% as a therapeutic agent in the treatment of certain diseases, and the use of 4-(3,5-Dimethoxyphenyl)-2-nitrophenol, 95% as an antioxidant and anti-inflammatory agent. In addition, further research is needed to develop new polymers and polymeric materials for drug delivery systems.
Synthesemethoden
The synthesis of 4-(3,5-Dimethoxyphenyl)-2-nitrophenol, 95% involves the reaction of 3,5-dimethoxyphenol with nitric acid in the presence of sulfuric acid as a catalyst. This reaction produces a mixture of nitrophenols, with 4-(3,5-Dimethoxyphenyl)-2-nitrophenol, 95% as the major product. The reaction can be carried out at room temperature or at a slightly elevated temperature, and the reaction time is typically less than one hour. The reaction can be monitored by thin-layer chromatography or by spectroscopy. The product can be purified by recrystallization or by column chromatography.
Eigenschaften
IUPAC Name |
4-(3,5-dimethoxyphenyl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-11-5-10(6-12(8-11)20-2)9-3-4-14(16)13(7-9)15(17)18/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHGCLCIAODABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686294 | |
| Record name | 3',5'-Dimethoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethoxyphenyl)-2-nitrophenol | |
CAS RN |
1262002-55-0 | |
| Record name | [1,1′-Biphenyl]-4-ol, 3′,5′-dimethoxy-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262002-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Dimethoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382789.png)


![4-[Benzo(b)thiophen-2-yl]-2-nitrophenol, 95%](/img/structure/B6382814.png)





